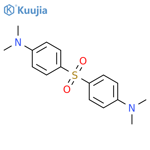

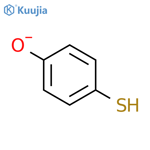

Synthesis of Phenols from Aryl Ammonium Salts under Mild Conditions

,

Journal of Organic Chemistry,

2022,

87(19),

12677-12687